molecular formula C7H8OS B2631194 2-(5-Methylthiophen-2-yl)acetaldehyde CAS No. 1341817-84-2

2-(5-Methylthiophen-2-yl)acetaldehyde

Cat. No.: B2631194
CAS No.: 1341817-84-2
M. Wt: 140.2
InChI Key: JUHSREAVTQLESM-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C7H8OS It is characterized by a thiophene ring substituted with a methyl group at the 5-position and an acetaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(5-Methylthiophen-2-yl)acetaldehyde can be synthesized through the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar organic reactions with optimized conditions for large-scale production. This includes the use of efficient catalysts and purification techniques to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(5-methylthiophen-2-yl)acetic acid.

    Reduction: Formation of 2-(5-methylthiophen-2-yl)ethanol.

    Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound in chemical reactions and potential biological activities.

Comparison with Similar Compounds

    2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of an aldehyde group.

    2-(5-Methylthiophen-2-yl)ethanol: The reduced form of 2-(5-Methylthiophen-2-yl)acetaldehyde.

    5-Methylthiophene-2-carboxylic acid: The oxidized form of this compound.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSREAVTQLESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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